molecular formula C16H18N4 B12722764 4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline CAS No. 191349-26-5

4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline

Katalognummer: B12722764
CAS-Nummer: 191349-26-5
Molekulargewicht: 266.34 g/mol
InChI-Schlüssel: QRZLMPANXOGORV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it a subject of interest for researchers aiming to develop new therapeutic agents and functional materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1-(2-aminophenyl)-imidazole-4-carbonitriles with carbonyl compounds using p-TsOH as a catalyst . This reaction proceeds via a 6-endo-trig cyclization mechanism, which is facilitated by microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, green chemistry approaches, such as the use of metal-free catalysts and microwave-assisted synthesis, are employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline stands out due to its specific substitution pattern, which imparts unique biological and chemical properties. Its cyclopentylamino group enhances its interaction with biological targets, making it a promising candidate for drug development .

Eigenschaften

CAS-Nummer

191349-26-5

Molekularformel

C16H18N4

Molekulargewicht

266.34 g/mol

IUPAC-Name

N-cyclopentyl-1-methylimidazo[1,2-a]quinoxalin-4-amine

InChI

InChI=1S/C16H18N4/c1-11-10-17-16-15(18-12-6-2-3-7-12)19-13-8-4-5-9-14(13)20(11)16/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,18,19)

InChI-Schlüssel

QRZLMPANXOGORV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C2N1C3=CC=CC=C3N=C2NC4CCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.